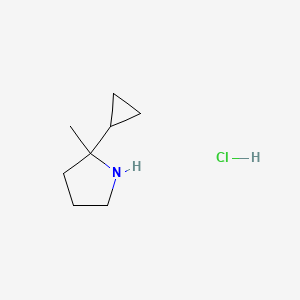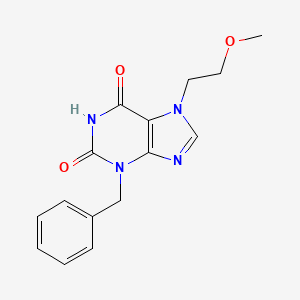![molecular formula C12H17NO B3018989 [2-(Piperidin-4-yl)phenyl]methanol CAS No. 170838-34-3](/img/structure/B3018989.png)
[2-(Piperidin-4-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-(Piperidin-4-yl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 g/mol . This compound is often used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2 . The Canonical SMILES string is C1CNCCC1C2=CC=CC=C2CO .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .科学研究应用
[2-(Piperidin-4-yl)phenyl]methanol is a useful compound for scientific research, as it can be used as a reagent and as a biological probe. It can be used as a reagent in a variety of reactions, including the synthesis of other compounds, the formation of amides, and the synthesis of polymers. As a biological probe, this compound has been used to study the structure and function of proteins, as well as to investigate the role of certain enzymes in biochemical pathways.
作用机制
Target of Action
[2-(Piperidin-4-yl)phenyl]methanol is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Mode of Action
It is known that piperidine derivatives can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
It is known that the compound is a semi-flexible linker in protac development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
It is known that the compound is used in protac development for targeted protein degradation , which suggests that it may have a role in inducing protein degradation in cells.
Action Environment
It is known that the compound is stored at 2-8°c , suggesting that temperature could be an important factor in maintaining its stability.
实验室实验的优点和局限性
[2-(Piperidin-4-yl)phenyl]methanol is a versatile compound that can be used in a variety of scientific research applications. It is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, it can be difficult to synthesize and is not as widely available as other compounds.
未来方向
The potential future directions for [2-(Piperidin-4-yl)phenyl]methanol are numerous. It could be used to develop new drugs or treatments for various diseases and conditions, such as cancer, Alzheimer’s disease, and inflammation. Additionally, it could be used to study the structure and function of proteins and enzymes, and to explore the role of certain enzymes in biochemical pathways. Finally, it could be used to develop new synthetic methods and to synthesize new compounds.
合成方法
[2-(Piperidin-4-yl)phenyl]methanol can be synthesized by a number of methods, including the reaction of piperidine with phenylmethanol, the reaction of piperidine with phenylmagnesium bromide, and the reaction of piperidine with dimethylformamide. The most common method is the reaction of piperidine with phenylmethanol, which yields this compound as the major product. This reaction is typically carried out in an aqueous solvent at room temperature.
属性
IUPAC Name |
(2-piperidin-4-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQUIMLKSGLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)
![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)
